

The Discovery and Synthesis of BRD4 Inhibitor-18: A Technical Guide

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Compound of Interest

Compound Name: *BRD4 Inhibitor-18*

Cat. No.: *B15571674*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **BRD4 Inhibitor-18**, a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family protein BRD4. This document details the scientific rationale, experimental methodologies, and key findings related to this compound, offering a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to BRD4 and Its Role in Disease

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription.^{[1][2]} It binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers.^{[1][2]} This function is crucial for the expression of key oncogenes, such as c-Myc, and pro-inflammatory genes.^{[1][3]} Consequently, the dysregulation of BRD4 activity has been implicated in a variety of diseases, including numerous cancers and inflammatory conditions, making it a compelling therapeutic target.^{[1][2]} Small molecule inhibitors that competitively bind to the bromodomains of BRD4 can displace it from chromatin, leading to the downregulation of target gene expression and subsequent therapeutic effects.^[2]

Discovery of BRD4 Inhibitor-18 (Compound 13f)

BRD4 Inhibitor-18, also identified as compound 13f, is a novel imidazolopyridone derivative designed as a potent BRD4 inhibitor. Its discovery was the result of a rational drug design

strategy aimed at identifying new chemical scaffolds with improved potency and drug-like properties. The design of **BRD4 Inhibitor-18** involved the substitution of the methyltriazole ring of a known BRD4 inhibitor, I-BET-762, with an N-methylthiazolidone heterocyclic ring.[4] This modification, coupled with the incorporation of a hydrophobic acetylcyclopentanyl side chain, led to the identification of a series of compounds with significant BRD4 inhibitory activity.[4] Among these, compound 13f emerged as the most potent derivative.[4]

Quantitative Biological Activity

The biological activity of **BRD4 Inhibitor-18** has been characterized through a series of in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical and Cellular Inhibitory Activity

Target/Cell Line	Assay Type	IC50
BRD4-BD1	Biochemical Inhibition Assay	110 nM[4]
MV-4-11	Cell Proliferation Assay	0.42 µM[4]
HL-60	Cell Proliferation Assay	5.52 µM[5]

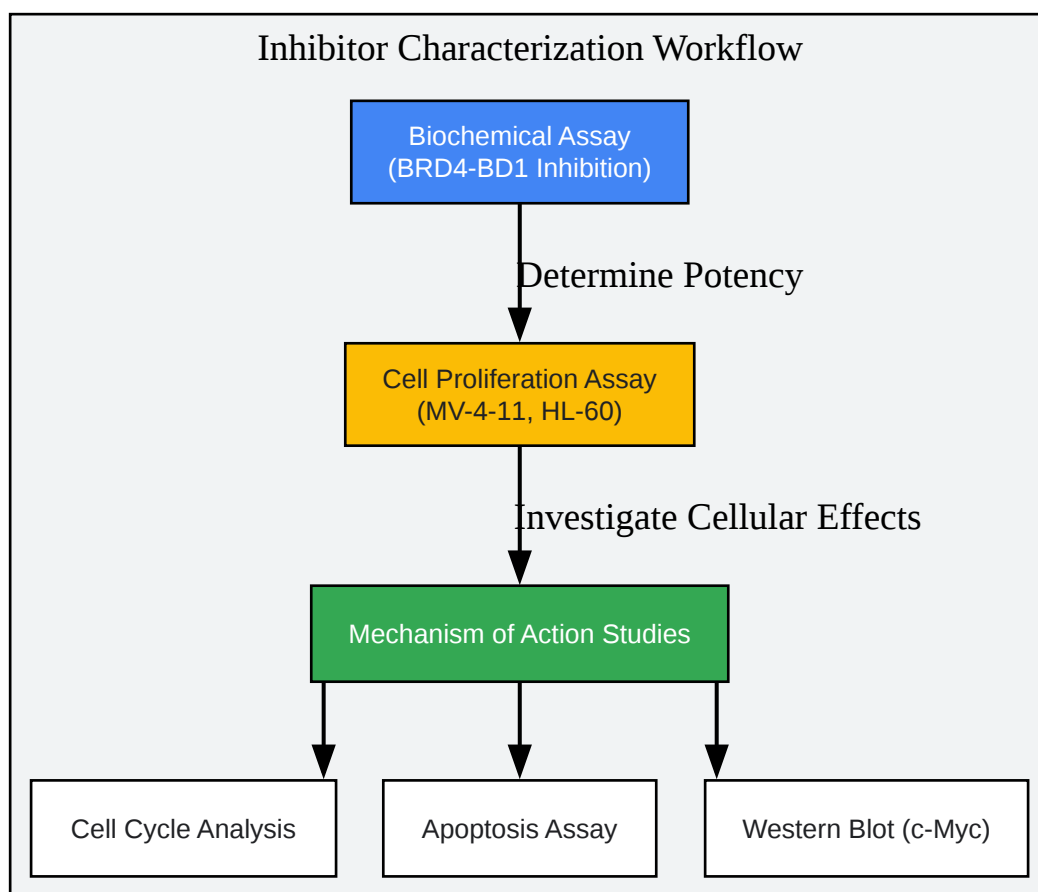
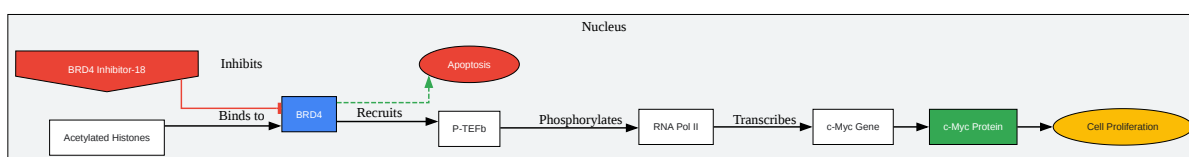
Table 2: Cellular Effects in MV-4-11 Cells

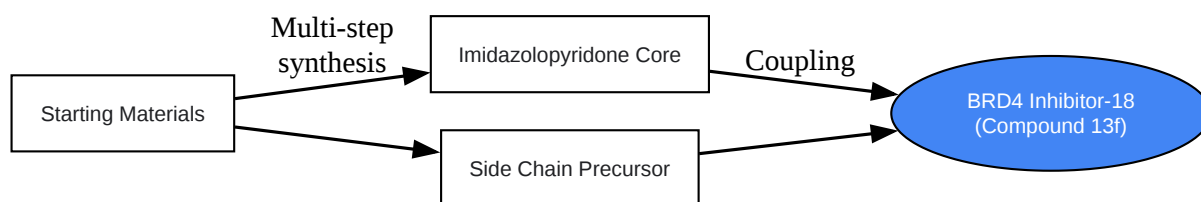
Assay Type	Treatment Concentration	Result
Cell Cycle Analysis (12 hours)	0.5 µM	50.87% of cells in G0/G1 phase[5]
5 µM	70.66% of cells in G0/G1 phase[5]	
Apoptosis Assay (12 hours)	0.5 µM	12.39% apoptosis rate[5]
5 µM	73.24% apoptosis rate[5]	

Signaling Pathways and Experimental Workflows

BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 acts as a scaffold to recruit the positive transcription elongation factor b (P-TEFb) to chromatin, which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation of target genes, including the oncogene c-Myc. BRD4 inhibitors, such as **BRD4 Inhibitor-18**, competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, displacing it from chromatin and thereby preventing the transcription of these target genes. This leads to cell cycle arrest and apoptosis in cancer cells.





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Address: 3281 E Guasti Rd

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